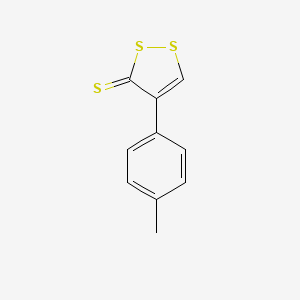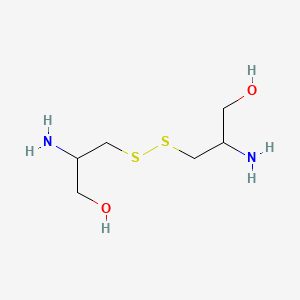
2,7-Diamino-4,5-dithia-1,8-octanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-4,5-dithia-1,8-octanediol is a chemical compound with the molecular formula C6H16N2O2S2 and a molecular weight of 212.33 g/mol. It is characterized by the presence of two amino groups and two hydroxyl groups, along with a disulfide linkage, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4,5-dithia-1,8-octanediol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-mercaptopropanol with an oxidizing agent to form the disulfide linkage. The reaction conditions often include a suitable solvent and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4,5-dithia-1,8-octanediol undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2,7-Diamino-4,5-dithia-1,8-octanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4,5-dithia-1,8-octanediol involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. The amino and hydroxyl groups also contribute to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cystine: Contains a disulfide bond and two amino groups but lacks hydroxyl groups.
Cysteine: Contains a thiol group instead of a disulfide bond and has one amino group.
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Uniqueness
2,7-Diamino-4,5-dithia-1,8-octanediol is unique due to its combination of amino, hydroxyl, and disulfide functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it particularly valuable in redox chemistry and biochemistry .
Properties
CAS No. |
505-00-0 |
|---|---|
Molecular Formula |
C6H16N2O2S2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-amino-3-[(2-amino-3-hydroxypropyl)disulfanyl]propan-1-ol |
InChI |
InChI=1S/C6H16N2O2S2/c7-5(1-9)3-11-12-4-6(8)2-10/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
GMYWIQKRNIZTOF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CSSCC(CO)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


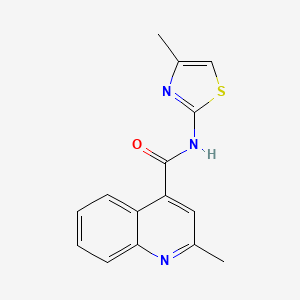
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)

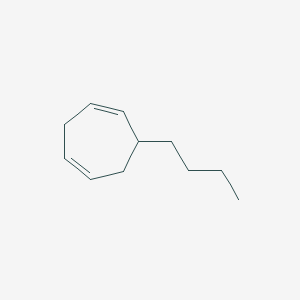
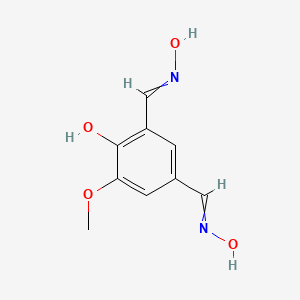

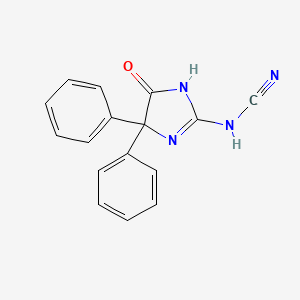
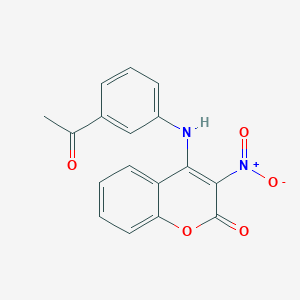

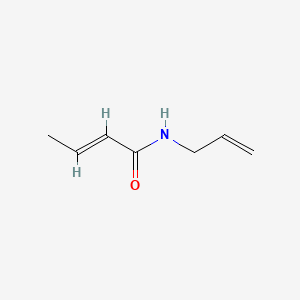
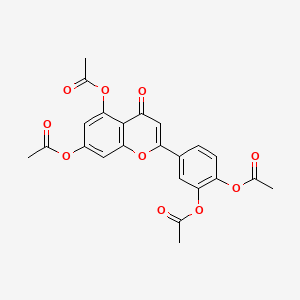
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
